molecular formula C24H29N3O4S3 B12383734 AChE-IN-60

AChE-IN-60

Cat. No.: B12383734
M. Wt: 519.7 g/mol
InChI Key: VOKKZFWLZWJWHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AChE-IN-60 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against AChE and BChE.

Chemical Reactions Analysis

AChE-IN-60 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AChE-IN-60 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-60 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing cholinergic transmission .

The molecular targets and pathways involved in the mechanism of action of this compound include:

Comparison with Similar Compounds

AChE-IN-60 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit monoamine oxidase A and B. Similar compounds include:

This compound stands out due to its broader inhibitory profile and potential for use in treating multiple neurodegenerative conditions.

Properties

Molecular Formula

C24H29N3O4S3

Molecular Weight

519.7 g/mol

IUPAC Name

octyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C24H29N3O4S3/c1-3-4-5-6-7-8-15-31-22(28)18-11-14-20-21(16-18)33-24(25-20)26-23(32)27-34(29,30)19-12-9-17(2)10-13-19/h9-14,16H,3-8,15H2,1-2H3,(H2,25,26,27,32)

InChI Key

VOKKZFWLZWJWHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=S)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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